molecular formula C14H17N3O2S2 B2827504 4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1797760-26-9

4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2827504
CAS No.: 1797760-26-9
M. Wt: 323.43
InChI Key: HGADANOAGDPNIZ-UHFFFAOYSA-N
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Description

4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1797760-26-9) is a synthetic small molecule with a molecular formula of C 14 H 17 N 3 O 2 S 2 and a molecular weight of 323.43 g/mol . This compound features a 1,2,3-thiadiazole core, a prominent five-membered heterocyclic scaffold known for its significant potential in medicinal chemistry research . The structure incorporates both a tetrahydropyran (oxan-4-yl) and a thiophen-2-ylmethyl moiety, combining multiple heterocyclic systems that are frequently found in bioactive molecules. Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxamide have been investigated for their antimicrobial properties, showing particular activity against Gram-positive bacteria . Furthermore, hybrid molecules containing both the thiophene and 1,3,4-thiadiazole rings have demonstrated promising in vitro antitumor activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, suggesting their value in oncology research . The presence of these privileged structures makes this compound a versatile building block or a candidate for screening in various drug discovery programs aimed at developing new therapeutic agents. This product is offered with various packaging options to suit your research needs and is available for prompt shipment. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-10-13(21-16-15-10)14(18)17(9-12-3-2-8-20-12)11-4-6-19-7-5-11/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGADANOAGDPNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2097863-13-1) is a complex organic compound that features a thiadiazole ring, oxane moiety, and thiophene substituent. This unique structural composition suggests potential for diverse biological activities, particularly in medicinal chemistry. Despite limited specific studies on this compound, its structural analogs and related thiadiazole derivatives have been extensively researched for various biological activities.

The molecular formula for this compound is C₁₆H₁₉N₃O₂S₂, with a molecular weight of approximately 321.5 g/mol. The presence of the thiadiazole ring is significant as it is known for its diverse biological activities including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₂S₂
Molecular Weight321.5 g/mol
CAS Number2097863-13-1

Biological Activity Overview

Research on thiadiazole derivatives has highlighted their potential in various therapeutic areas, including:

  • Antimicrobial Activity : Thiadiazole compounds have shown significant antibacterial properties against various pathogens. For example, related compounds have demonstrated effective inhibition against Xanthomonas species with median effective concentrations (EC50) as low as 15 μg/mL .
  • Anticancer Properties : Thiadiazole derivatives are recognized for their anticancer activities. Studies indicate that certain thiadiazoles can induce apoptosis in cancer cells without affecting normal cells. For instance, some derivatives have shown IC50 values lower than 0.5 μg/mL against breast and lung cancer cell lines .
  • Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have also exhibited anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .

Case Studies and Research Findings

While specific studies on this compound are scarce, the following findings from related compounds provide insight into its potential biological activity:

Antimicrobial Studies

A study conducted on various thiadiazole derivatives revealed that compounds with similar functional groups effectively inhibited bacterial growth. For example:

  • Compound A : EC50 = 22 μg/mL against Xanthomonas axonopodis.
  • Compound B : EC50 = 15 μg/mL against Xanthomonas oryzae.

These results suggest that modifications to the thiadiazole structure can enhance antibacterial efficacy .

Anticancer Studies

Research has demonstrated that certain thiadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines:

  • Compound C : IC50 = 0.28 μg/mL against MCF-7 (breast cancer).
  • Compound D : IC50 = 0.52 μg/mL against A549 (lung cancer).

These findings underscore the importance of structural modifications in enhancing anticancer activity .

While specific mechanisms for this compound remain to be elucidated, related compounds often interact with cellular targets such as tubulin or DNA, leading to cell cycle arrest and apoptosis in cancer cells . The carboxamide group may enhance solubility and bioavailability, contributing to the overall biological activity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents (N1/N2) Biological Activity (IC₅₀ or EC₅₀) Key References
Target Compound: 4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole N1: Oxan-4-yl; N2: (Thiophen-2-yl)methyl Not reported
4-Methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole N1: Oxan-4-yl; N2: 2-(Thiophen-2-yl)ethyl Not reported
MMV1: N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine Imidazo[2,1-b]thiadiazole Imidazo-thiadiazole core; N-linked oxan-4-yl and thiophene CntA inhibitor
7b: Thiadiazole derivative (from ) 1,3,4-Thiadiazole Complex aryl and hydrazone substituents IC₅₀ = 1.61 ± 1.92 µg/mL (HepG-2)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole Carboxamide at C5; pyridinyl substituents Not reported
Compound 1l: 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide Sulfonamide Alkyne and thiophene-furan substituents Not reported
Key Observations :
  • Core Heterocycle : The 1,2,3-thiadiazole core in the target compound distinguishes it from thiazole () or 1,3,4-thiadiazole derivatives (). Thiadiazoles generally exhibit enhanced metabolic stability compared to thiazoles due to reduced ring oxidation .
  • Substituent Effects: Oxan-4-yl Group: The tetrahydropyran moiety contributes to lipophilicity (logP) and may improve blood-brain barrier penetration compared to purely aromatic substituents (e.g., pyridinyl in ) . Thiophene vs. Alkyl vs.

Physicochemical Properties

Table 2: Physical and Molecular Properties
Compound Molecular Weight (g/mol) logP (Predicted) Melting Point (°C) Solubility
Target Compound 316.40 ~2.1 Not reported Low (lipophilic)
Compound 7b () ~350 (estimated) ~3.5 Not reported Moderate
Compound 1l () 454.54 ~3.8 90–92 Low
MMV1 () ~360 (estimated) ~2.5 Not reported Moderate
  • Thermal Stability : Melting points for analogues (e.g., 90–92°C for Compound 1l) suggest that crystalline packing is influenced by substituent bulk and symmetry .

Q & A

Q. What synthetic routes are established for synthesizing 4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole core formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

Carboxamide coupling : Reacting the thiadiazole-5-carboxylic acid with oxan-4-amine and (thiophen-2-yl)methylamine using coupling agents like EDCI/HOBt in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final product.
Key intermediates should be characterized via 1H^1H-NMR and IR spectroscopy to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and thiadiazole (C-S-C, ~650 cm1^{-1}) groups.
  • 1H^1H- and 13C^{13}C-NMR : Confirms substitution patterns (e.g., oxan-4-yl protons at δ 3.5–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC50_{50} determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
  • Temperature Control : Maintain 0–5°C during carboxamide coupling to minimize side reactions .
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to optimize activation .
  • Yield Tracking : Use HPLC to monitor reaction progress and identify bottlenecks (e.g., intermediate stability) .

Q. How to resolve discrepancies between predicted and observed NMR data?

  • Methodological Answer :
  • Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ADF).
  • Dynamic Effects : Consider rotameric equilibria (e.g., oxan-4-yl chair conformers) causing peak splitting .
  • Crystallography : Use single-crystal X-ray diffraction (refined via SHELXL) to resolve ambiguous stereochemistry .

Q. What strategies address conflicting biological activity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., oxan-4-yl vs. piperidine) to isolate contributing moieties .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum content) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies .

Software and Tools

  • Crystallography : SHELXL for refinement (rigorous validation of disorder models and hydrogen bonding) .
  • Molecular Modeling : AutoDock Vina for docking studies to predict target binding modes .

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